![molecular formula C17H20N2O3 B2639270 N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide CAS No. 1825657-00-8](/img/structure/B2639270.png)
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects by binding to specific proteins or receptors in the body. In neurology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide binds to the glycine site of NMDA receptors, which results in the modulation of receptor activity and the enhancement of synaptic plasticity. In oncology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide inhibits the activity of proteins such as polo-like kinase 1 (PLK1) and Aurora kinase A (AURKA), which are involved in cell division and proliferation. In immunology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide modulates the activity of immune cells by binding to specific receptors and signaling pathways.
Biochemical and Physiological Effects
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In neurology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to enhance learning and memory in animal models. In oncology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to inhibit the growth of various cancer cell lines and induce cell cycle arrest and apoptosis. In immunology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been shown to modulate the activity of immune cells and enhance the immune response.
実験室実験の利点と制限
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications. Another advantage is that it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which hinders the development of specific therapeutic applications. Another limitation is that its efficacy in clinical trials has not yet been established.
将来の方向性
There are several future directions for the study of N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic applications. Another direction is to conduct clinical trials to evaluate its efficacy and safety in humans. Additionally, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide could be used as a tool compound to study the role of specific proteins or receptors in various biological processes. Finally, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide could be used as a starting point for the development of novel chemical compounds with improved therapeutic properties.
Conclusion
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its mechanism of action involves binding to specific proteins or receptors in the body, which results in various biochemical and physiological effects. Although it has several advantages and limitations for lab experiments, there are several future directions for its study, which could lead to the development of novel therapeutic applications.
合成法
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide is a synthetic compound that can be prepared through a multistep process. The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide involves the reaction of 2-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form a cyanoacetate intermediate. The intermediate is then treated with ethyl bromide to form an ethylated cyanoacetate, which is further reacted with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide.
科学的研究の応用
N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its potential therapeutic applications in various fields of research such as neurology, oncology, and immunology. In neurology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. In oncology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its ability to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In immunology, N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide has been studied for its ability to modulate the activity of immune cells such as T cells and dendritic cells, which play a crucial role in the immune response.
特性
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-15-13(8-6-10-22-15)17(20)19-14(11-18)12-7-4-5-9-16(12)21-2/h4-5,7,9,14H,3,6,8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGBHVJRQERQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCCO1)C(=O)NC(C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2639187.png)


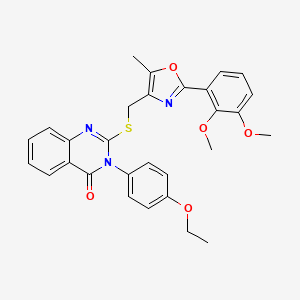
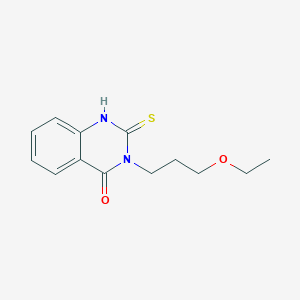
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)
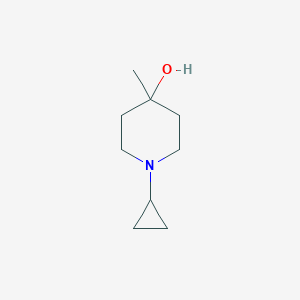
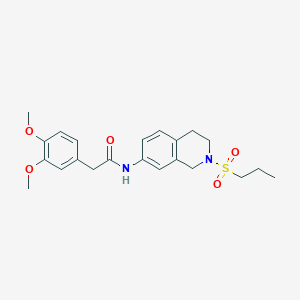
![Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2639200.png)
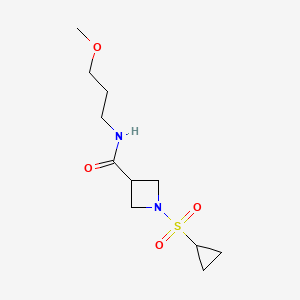
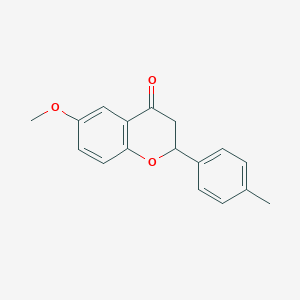

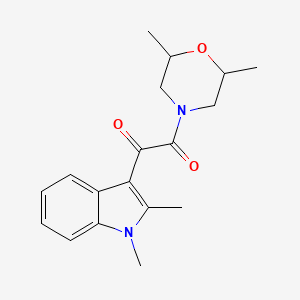
![ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2639209.png)